molecular formula C20H19ClN6O2 B11285960 N~4~-(3-chlorophenyl)-N~6~-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3-chlorophenyl)-N~6~-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11285960
M. Wt: 410.9 g/mol
InChI Key: HDTLUMUHSTTZIB-UHFFFAOYSA-N
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Description

N~4~-(3-chlorophenyl)-N~6~-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-chlorophenyl)-N~6~-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common approach is the condensation of appropriate substituted anilines with pyrazolo[3,4-d]pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts such as BF3·OEt2 and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N~4~-(3-chlorophenyl)-N~6~-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N~4~-(3-chlorophenyl)-N~6~-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N4-(3-chlorophenyl)-N~6~-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(3-chlorophenyl)-N~6~-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern on the pyrazolo[3,4-d]pyrimidine core, which imparts distinct biological and chemical properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H19ClN6O2

Molecular Weight

410.9 g/mol

IUPAC Name

4-N-(3-chlorophenyl)-6-N-(2,4-dimethoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C20H19ClN6O2/c1-27-19-15(11-22-27)18(23-13-6-4-5-12(21)9-13)25-20(26-19)24-16-8-7-14(28-2)10-17(16)29-3/h4-11H,1-3H3,(H2,23,24,25,26)

InChI Key

HDTLUMUHSTTZIB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)Cl)NC4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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